Sec-butyl 4-methylbenzenesulfonate

Stereochemistry Nucleophilic substitution Optical rotation

Sec-butyl 4-methylbenzenesulfonate (CAS 715-11-7) is a chiral secondary alkyl tosylate essential for stereochemical investigations and asymmetric synthesis. Unlike achiral primary alkyl tosylates (n-butyl, methyl, ethyl), the sec-butyl group features a chiral center at C2, enabling enantioselective transformations, stereochemical tracking, and mechanistic studies at the SN1–SN2 boundary. Available as racemic or enantiomerically enriched forms and deuterium-labeled analogs. Ideal for kinetic isotope effect studies and chiral building block synthesis. Secure your research's stereochemical precision with the only tosylate that offers both a chiral leaving group and well-characterized stereochemical inversion behavior.

Molecular Formula C11H16O3S
Molecular Weight 228.31 g/mol
CAS No. 715-11-7
Cat. No. B152850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butyl 4-methylbenzenesulfonate
CAS715-11-7
Molecular FormulaC11H16O3S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
InChIKeyAYHWQTQILBGWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sec-Butyl 4-Methylbenzenesulfonate (CAS 715-11-7): A Secondary Alkyl Tosylate Reagent for Stereochemical and Nucleophilic Substitution Applications


Sec-butyl 4-methylbenzenesulfonate (CAS 715-11-7), also known as sec-butyl p-toluenesulfonate or sec-butyl tosylate, is a sulfonate ester derived from p-toluenesulfonic acid and sec-butyl alcohol [1]. It belongs to the class of alkyl tosylates, which are widely employed as electrophilic reagents in nucleophilic substitution reactions due to the excellent leaving-group ability of the tosylate anion [2]. The compound has the molecular formula C11H16O3S and a molecular weight of 228.31 g/mol, with a reported boiling point of 329.1 °C at 760 mmHg [3]. Notably, the sec-butyl group possesses a chiral center at C2, rendering the molecule chiral and available as either a racemic mixture or as enantiomerically enriched (R)- or (S)-forms [4]. This structural feature fundamentally distinguishes it from primary alkyl tosylates and underpins its specialized utility in stereochemical investigations and asymmetric synthesis.

Why Sec-Butyl 4-Methylbenzenesulfonate Cannot Be Replaced by Other Alkyl Tosylates Without Compromising Stereochemical and Kinetic Outcomes


Generic substitution of sec-butyl 4-methylbenzenesulfonate with other alkyl tosylates—such as n-butyl tosylate, isobutyl tosylate, or methyl/ethyl tosylates—is scientifically unsound because the sec-butyl group confers unique stereochemical and reactivity properties that directly impact experimental outcomes. As a secondary alkyl tosylate bearing a chiral center, sec-butyl tosylate exhibits a distinct balance between SN1 and SN2 reaction pathways compared to primary alkyl tosylates, which overwhelmingly favor SN2 mechanisms, and tertiary alkyl tosylates, which favor SN1 [1]. Furthermore, the stereochemistry of the sec-butyl group enables enantioselective transformations and stereochemical tracking that are simply not possible with achiral alternatives such as n-butyl tosylate or methyl tosylate [2]. In applications where the stereochemical integrity of the sec-butyl moiety must be preserved or inverted in a predictable manner—such as in mechanistic studies, chiral building block synthesis, or kinetic resolution—substituting with a primary alkyl tosylate would eliminate the chiral center entirely and fundamentally alter the reaction landscape [3].

Quantitative Differentiation Evidence for Sec-Butyl 4-Methylbenzenesulfonate Relative to Comparator Alkyl Tosylates


Complete Stereochemical Inversion in SN2 Hydrolysis: A Quantitative Optical Rotation Comparison

Sec-butyl tosylate undergoes hydrolysis with aqueous base via a clean SN2 mechanism, producing complete stereochemical inversion as demonstrated by the precise mirror-image change in optical rotation values. When sec-butyl tosylate prepared from an alcohol with [α] = +6.9° is hydrolyzed, the resulting sec-butyl alcohol exhibits an optical rotation of [α] = -6.9°, representing a 100% inversion of configuration within experimental measurement precision [1]. This stands in stark contrast to n-butyl tosylate, which is achiral and thus incapable of providing any stereochemical information or participating in enantioselective transformations [2].

Stereochemistry Nucleophilic substitution Optical rotation

Preservation of Optical Purity During Tosylate Ester Formation from Chiral Alcohol

The conversion of optically pure (S)-(+)-2-butanol to its corresponding p-toluenesulfonate ester proceeds without involving the chiral carbon, resulting in sec-butyl p-toluenesulfonate that retains the original optical purity of the starting alcohol [1]. This stereochemical fidelity is a direct consequence of the sec-butyl group's structure and is not observed with primary alkyl tosylates such as n-butyl tosylate or methyl tosylate, which lack a chiral center entirely [2].

Chiral synthesis Esterification Optical purity

Structural Basis for Differential Reactivity: Secondary vs. Primary Carbon Leaving Group Position

The sec-butyl group in sec-butyl 4-methylbenzenesulfonate attaches to the tosylate leaving group via a secondary carbon, whereas n-butyl tosylate and isobutyl tosylate attach via primary carbons, and tert-butyl tosylate attaches via a tertiary carbon [1]. This structural distinction dictates the relative propensity for SN1 versus SN2 pathways: primary alkyl tosylates strongly favor SN2, tertiary alkyl tosylates strongly favor SN1, and secondary alkyl tosylates occupy an intermediate position where both pathways are accessible depending on reaction conditions [2].

Reaction mechanism SN1 vs SN2 Carbocation stability

Optimal Application Scenarios for Sec-Butyl 4-Methylbenzenesulfonate Based on Differentiated Performance Evidence


Stereochemical Mechanistic Probing in SN2 Reaction Studies

Sec-butyl 4-methylbenzenesulfonate is ideally suited for investigating SN2 reaction mechanisms due to its well-characterized stereochemical inversion behavior. As demonstrated by the precise +6.9° to -6.9° optical rotation change upon aqueous hydrolysis, researchers can quantitatively track stereochemical outcomes and confirm the bimolecular substitution pathway [1]. This application scenario is unique to chiral alkyl tosylates; n-butyl tosylate or methyl tosylate cannot provide stereochemical evidence for mechanistic assignments [2].

Chiral Building Block Synthesis for Enantioselective Transformations

Because sec-butyl tosylate can be prepared from enantiomerically pure (R)- or (S)-2-butanol with complete retention of stereochemical integrity, it serves as a valuable chiral electrophile for introducing the sec-butyl group into target molecules with predictable stereochemistry [1]. Subsequent SN2 reactions with nucleophiles proceed with clean inversion, enabling the synthesis of enantiomerically enriched products [2]. This chiral building block capability is absent in all primary alkyl tosylate comparators such as n-butyl, isobutyl, and methyl tosylates.

Kinetic Studies at the SN1/SN2 Mechanistic Boundary

The secondary carbon attachment of the sec-butyl group positions this tosylate at the mechanistic boundary between SN1 and SN2 pathways, making it an optimal substrate for kinetic studies exploring how solvent polarity, nucleophile strength, and temperature influence reaction mechanism distribution [1]. Primary alkyl tosylates (n-butyl, isobutyl, methyl, ethyl) are mechanistically limited by their strong SN2 bias, while tertiary tosylates are limited by their strong SN1 bias [2]. Sec-butyl tosylate provides the mechanistic flexibility required for comparative kinetic investigations.

Synthesis of Isotopically Labeled Analogs for Mechanistic and Metabolic Studies

Sec-butyl 4-methylbenzenesulfonate is available as a deuterium-labeled analog, enabling its use in kinetic isotope effect studies and metabolic pathway tracing [1]. The chiral nature of the sec-butyl group combined with isotopic labeling provides a dual-track capability for mechanistic investigations that simpler alkyl tosylates cannot offer [2].

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